ethyl N-(4-bromo-2-fluorophenyl)carbamate

Description

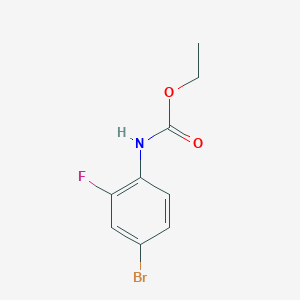

Ethyl N-(4-bromo-2-fluorophenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with bromine at the para position and fluorine at the ortho position. The carbamate functional group (–O(CO)NH–) is esterified with an ethyl group, conferring distinct physicochemical properties. Its structure combines halogen substituents (Br and F) that influence electronic distribution, solubility, and biological interactions .

Properties

IUPAC Name |

ethyl N-(4-bromo-2-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIHDRMZPHNYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-bromo-2-fluorophenyl)carbamate typically involves the reaction of 4-bromo-2-fluoroaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromo-2-fluoroaniline+ethyl chloroformate→ethyl N-(4-bromo-2-fluorophenyl)carbamate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-bromo-2-fluorophenyl)carbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and ethyl alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used.

Oxidation: Products may include oxidized derivatives of the phenyl ring.

Reduction: Reduced forms of the compound.

Hydrolysis: 4-bromo-2-fluoroaniline and ethyl alcohol.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. It can participate in nucleophilic substitution reactions due to the electrophilic nature of the bromine atom, allowing for further derivatization.

- Functional Group Transformations : It can undergo oxidation to form N-oxides or reduction to yield amines, making it versatile in synthetic organic chemistry.

Biology

- Biochemical Probes : Ethyl N-(4-bromo-2-fluorophenyl)carbamate is investigated as a biochemical probe to study enzyme activities. Its halogenated structure may enhance interactions with enzyme active sites.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, particularly against Gram-negative bacteria. This suggests potential for developing new antibacterial agents.

Medicine

- Therapeutic Potential : The compound is explored for its therapeutic properties, including anti-inflammatory and anticancer activities. The presence of bromine and fluorine atoms may improve binding affinity to specific protein targets involved in drug metabolism.

- Pharmacological Evaluation : Comparative analyses indicate that structural modifications can enhance the pharmacological profile of derivatives derived from this compound.

Industry

- Agrochemicals : this compound has applications in developing agrochemicals due to its potential biological activity.

- Specialty Chemicals : Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Antimicrobial Activity Study

A study evaluated compounds structurally related to this compound against various bacterial strains such as E. coli and P. aeruginosa. Results indicated significant inhibition of bacterial growth, particularly in mutants lacking efflux pumps, suggesting that structural modifications could enhance permeability and efficacy against resistant strains.

Pharmacological Evaluation

Research comparing this compound with other carbamate derivatives revealed that fluorine substitution improves interactions with drug metabolism-related proteins, enhancing overall pharmacological profiles.

Mechanism of Action

The mechanism of action of ethyl N-(4-bromo-2-fluorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine substituents may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Halogen-Substituted Phenylcarbamates

Key Findings :

- Ester Group Influence : Ethyl esters balance solubility and stability better than methyl or tert-butyl analogs. For example, methyl esters () are more prone to hydrolysis, while tert-butyl groups () hinder enzymatic degradation but reduce aqueous solubility.

Functional Group Variations

Carbamates vs. Acetamides

| Compound Name | Functional Group | Structural Features | Activity Differences |

|---|---|---|---|

| This compound | Carbamate | –O(CO)NH– ethyl ester | Carbamates are more resistant to hydrolysis than acetamides, enhancing metabolic stability . |

| 2-Amino-N-(4-bromo-2-fluorophenyl)acetamide | Acetamide | –NH(CO)CH2– | Acetamides exhibit higher hydrogen-bonding capacity, potentially improving receptor affinity but increasing susceptibility to proteolytic cleavage . |

Key Findings :

- Carbamates generally offer superior stability in physiological environments compared to acetamides, making them preferable for prolonged therapeutic action .

Substituent Position and Electronic Effects

| Compound Name | Substituent Positions | Electronic Effects | Reactivity/Bioactivity |

|---|---|---|---|

| This compound | Br (para), F (ortho) | Strong electron-withdrawing effects | Enhances electrophilic aromatic substitution reactivity; may improve binding to electron-rich biological targets . |

| Ethyl N-(2-bromo-4-methylphenyl)carbamate | Br (ortho), CH3 (para) | Electron-donating (CH3) vs. withdrawing | Methyl’s electron-donating nature reduces ring electrophilicity, potentially diminishing interaction with targets . |

| Methyl 2-(4-bromo-2-fluorophenyl)acetate | Ester instead of carbamate | –COOCH3 vs. –O(CO)NH– | Esters lack the NH group, reducing hydrogen-bonding capacity and altering pharmacokinetics . |

Key Findings :

- The para-bromo and ortho-fluoro configuration in the target compound creates a strong electron-deficient aromatic ring, favoring interactions with nucleophilic residues in enzymes or receptors .

Biological Activity

Ethyl N-(4-bromo-2-fluorophenyl)carbamate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula: C10H10BrFNO2

- Molecular Weight: 276.1 g/mol

The compound features a carbamate functional group attached to a 4-bromo-2-fluorophenyl moiety, which is significant for its biological interactions.

The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. The presence of the bromine and fluorine substituents may enhance its lipophilicity and binding affinity, influencing its pharmacokinetic properties. The compound may act as an inhibitor or modulator of various enzymatic activities, which can lead to diverse biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antifungal Activity: Preliminary studies have shown that derivatives of carbamates, including those with similar structures, can exhibit antifungal properties. For instance, compounds with 4-bromo and 2-fluoro substitutions have shown promising results against various fungal pathogens, suggesting that this compound could potentially possess similar activities .

- Enzyme Inhibition: The compound is being investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such inhibition could be beneficial in treating diseases where these enzymes play a critical role.

Case Studies and Research Findings

-

Antifungal Efficacy:

A study evaluating the antifungal activity of carbamate derivatives found that compounds with halogen substitutions exhibited enhanced efficacy against plant pathogens. This compound's structural characteristics suggest it may similarly inhibit fungal growth, warranting further investigation . -

Enzyme Interaction Studies:

Research has focused on the interaction between this compound and various enzymes. Preliminary data indicate that the compound may affect enzyme kinetics, leading to altered metabolic processes in treated cells. -

Pharmacological Applications:

The unique structure of this compound positions it as a potential lead compound in drug discovery efforts aimed at developing new therapeutic agents for diseases influenced by enzyme activity .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C10H10BrFNO2 | Carbamate functional group | Potential antifungal and enzyme inhibition |

| Tert-butyl N-{2-[(4-bromo-2-fluorophenyl)formamido]ethyl}carbamate | C14H18BrFN2O3 | More complex structure | Investigated for enzyme interactions |

| Ethyl (2-bromo-4-fluorophenoxy)acetate | C10H10BrFO3 | Different substitution pattern | Antifungal activity reported |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.